molecular formula C21H20ClFN2O4 B2765926 3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 442669-17-2

3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2765926
CAS No.: 442669-17-2
M. Wt: 418.85
InChI Key: XHJMPDXQNRAUSV-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20ClFN2O4 and its molecular weight is 418.85. The purity is usually 95%.
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Biological Activity

The compound 3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 895685-05-9) is a member of the oxazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H20ClFN2O4
  • Molar Mass : 406.835 g/mol
  • Structure : The compound features a complex structure that includes a chloro-fluorophenyl moiety and a dimethoxyphenyl group attached to an oxazole core, which is known for contributing to various biological activities.

Biological Activity Overview

Research indicates that compounds with oxazole structures often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The specific biological activities of the compound have been explored through various studies, including molecular docking and in vitro assays.

Anticancer Activity

In vitro studies have shown that related oxazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : The compound has been tested against several cancer cell lines (e.g., MCF-7 and MDA-MB 231). Results indicate a notable reduction in cell viability, suggesting potential as an anticancer agent .
  • Mechanism of Action : Molecular docking studies have indicated that the compound may interact with key proteins involved in cancer cell proliferation and survival pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of oxazole derivatives is well-documented:

  • Cytokine Inhibition : Compounds similar to the one studied have shown the ability to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response .
  • COX Enzyme Inhibition : Inhibition of COX enzymes (COX-1 and COX-2) has been observed in related compounds, suggesting that this compound may also exhibit similar anti-inflammatory effects .

Antiviral Activity

The antiviral properties of oxazole derivatives have been explored in various studies:

  • Mechanism of Action : Some N-heterocycles have demonstrated the ability to interfere with viral replication and enhance host immune responses . Although specific antiviral data for this compound is limited, its structural similarities to known antiviral agents suggest potential activity.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of compounds within this class:

StudyFindings
Molecular Docking Analysis Demonstrated favorable binding interactions with targets involved in cancer pathways .
In Vitro Cell Line Studies Showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB 231) .
Anti-inflammatory Assays Indicated potential for reducing inflammation through cytokine modulation .

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O4/c1-12-18(20(25-29-12)19-14(22)5-4-6-15(19)23)21(26)24-10-9-13-7-8-16(27-2)17(11-13)28-3/h4-8,11H,9-10H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJMPDXQNRAUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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